Ferric succinate

Description

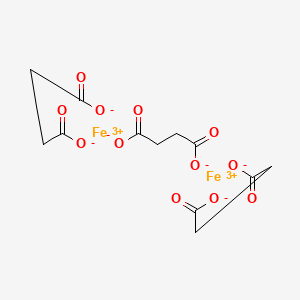

Structure

3D Structure of Parent

Properties

CAS No. |

43212-87-9 |

|---|---|

Molecular Formula |

C12H12Fe2O12 |

Molecular Weight |

459.91 g/mol |

IUPAC Name |

butanedioate;iron(3+) |

InChI |

InChI=1S/3C4H6O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |

InChI Key |

CHYQSXLXQCXPAA-UHFFFAOYSA-H |

Canonical SMILES |

C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Ferric Salts and Sodium Succinate

- Raw Materials: Ferric chloride or ferric sulfate as iron source; sodium succinate as ligand.

- Procedure: Dissolve sodium succinate in deionized water, then add ferric salt solution slowly under stirring.

- Reaction Conditions: Mildly acidic to neutral pH to maintain ferric state; temperature controlled between 25°C to 80°C.

- Outcome: Formation of ferric succinate complex precipitate or solution depending on conditions.

- Purification: Filtration, washing with water and organic solvents (e.g., ethanol or acetone), and vacuum drying.

Oxidation of Ferrous Succinate to this compound

- Starting Material: Ferrous succinate prepared by reaction of ferrous sulfate and sodium succinate.

- Oxidation Step: Controlled oxidation using mild oxidants (e.g., hydrogen peroxide, oxygen bubbling) under controlled pH and temperature.

- Control Measures: Use of antioxidants or oxidation inhibitors during initial ferrous succinate synthesis to prevent premature oxidation; then deliberate oxidation step to convert ferrous to this compound.

- Purification: Similar washing and drying steps as above.

While direct patents and literature on this compound preparation are limited, insights can be drawn from ferrous succinate preparation patents and oxidation chemistry:

| Parameter | Typical Conditions for Succinate Iron Complexes | Notes |

|---|---|---|

| Iron Source | Ferric chloride, ferric sulfate, or ferrous sulfate | Ferric salts preferred for direct this compound |

| Ligand | Sodium succinate hexahydrate | Provides succinate ion for complexation |

| Solvent | Deionized water | Ensures purity and reaction control |

| Temperature | 25°C to 90°C | Higher temps favor complex formation |

| pH Range | 4.0 to 7.0 | Maintains iron oxidation state |

| Oxidation Control | Use of oxidation inhibitors (e.g., sodium bisulfite) | Prevents premature oxidation in ferrous succinate synthesis |

| Reaction Time | 3 to 4 hours | Ensures complete reaction |

| Purification | Filtration, washing with water and organic solvents | Removes impurities and unreacted materials |

| Drying | Vacuum drying at 60-80°C | Stabilizes final product |

- Dissolve sodium succinate hexahydrate (e.g., 13.5 kg) in 30 L deionized water at 80°C.

- Add oxidation inhibitor such as sodium bisulfite (0.02 times the weight of ferrous sulfate).

- Gradually add ferric sulfate or ferrous sulfate (13.2 kg) under stirring.

- Maintain reaction at 80-90°C for 3-4 hours.

- If starting from ferrous sulfate, introduce controlled oxidation step post-reaction to convert ferrous to this compound.

- Cool to 40°C, filter the precipitate.

- Wash filter cake with equal temperature deionized water and acetone.

- Vacuum dry at 80°C to obtain this compound.

- Iron Content: Ferric iron content should be confirmed by titration or spectrophotometric methods.

- Purity: Assessed by absence of free iron salts and organic impurities.

- Moisture Content: Controlled by drying parameters.

- Particle Size and Morphology: Important for pharmaceutical applications.

The preparation of this compound involves either direct complexation of ferric salts with succinate ions or controlled oxidation of ferrous succinate. Key factors include maintaining the iron oxidation state, preventing unwanted side reactions, and ensuring product purity through washing and drying. Reaction parameters such as temperature, pH, and use of oxidation inhibitors are critical to achieving a stable, high-quality this compound product.

Chemical Reactions Analysis

Types of Reactions

Ferric succinate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form ferric oxide and other by-products.

Reduction: The compound can be reduced to ferrous succinate under certain conditions.

Substitution: this compound can participate in substitution reactions where the succinate ligand is replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used. These reactions are often conducted in basic or neutral conditions.

Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) or citrate can be used in substitution reactions. These reactions are usually performed in aqueous solutions at room temperature.

Major Products Formed

Oxidation: Ferric oxide and water.

Reduction: Ferrous succinate and water.

Substitution: Complexes with new ligands, such as ferric EDTA or ferric citrate.

Scientific Research Applications

Clinical Applications

- Iron Deficiency Anemia Treatment

-

Heart Failure Management

- Research indicates that this compound can significantly increase ferritin levels and transferrin saturation in patients with heart failure. In a pilot study, patients treated with this compound showed nearly double the ferritin levels after three months, challenging previous assumptions about oral iron supplementation's efficacy in non-anemic patients with iron deficiency .

- Comparison with Other Iron Preparations

Data Tables

| Study | Population | Treatment Duration | Ferritin Increase (%) | Transferrin Saturation Increase (%) |

|---|---|---|---|---|

| Study 1 | 374 patients | 4 weeks | Significant improvement | Significant improvement |

| Study 2 | Heart Failure | 3 months | Nearly doubled | Significant increase |

Case Study 1: Efficacy in Iron Deficiency Anemia

A clinical trial assessed the effectiveness of oral this compound in 187 patients diagnosed with iron deficiency anemia. The results indicated a marked improvement in hemoglobin levels and overall patient health after four weeks of treatment, with minimal adverse drug reactions reported .

Case Study 2: Impact on Heart Failure Patients

In a pilot study involving heart failure patients, the administration of this compound led to significant increases in both ferritin and transferrin saturation levels after three months. This study provided evidence supporting the use of oral iron supplements even in non-anemic patients, highlighting the compound's potential beyond traditional applications .

Mechanism of Action

Ferric succinate exerts its effects by providing iron, which is essential for the production of hemoglobin. The iron from this compound is absorbed in the gastrointestinal tract and transported to the bone marrow, where it is incorporated into hemoglobin. This process involves several molecular targets and pathways, including the transferrin receptor, which facilitates the uptake of iron into cells, and the heme biosynthesis pathway, which is responsible for the production of hemoglobin.

Comparison with Similar Compounds

Sodium Ferric Gluconate Complex

- Structure : Molecular formula $ 5C{12}H{22}O{11} \cdot C6H{11}O7 \cdot 2Fe \cdot Na \cdot 3O $, forming a polynuclear iron-carbohydrate complex .

- Applications : Clinically used for IV iron supplementation to treat iron-deficiency anemia, leveraging its high solubility and stability in sucrose-containing solutions .

- Safety : Demonstrates fewer severe adverse reactions compared to iron dextran, with studies showing anaphylactoid reaction rates similar to placebo .

- Bioequivalence : Generic versions exhibit comparable physicochemical properties to branded products, ensuring therapeutic equivalence .

Iron Sucrose

- Structure : A colloidal solution of iron(III) hydroxide surrounded by sucrose molecules, with molecular weight ~34–60 kDa .

- Applications: Widely used in IV iron replacement therapy due to rapid iron release and low immunogenicity .

- Comparisons: Originator and generic iron sucrose products show minor differences in particle size distribution but comparable clinical efficacy .

Ferric Hydroxide

Ferrous Succinate

Ferric Arsenate and Sulfate-Arsenates

Ferric Subsuphate

- Structure : $ 4Fe \cdot 5O_4S \cdot 2HO $, a styptic agent used topically to control bleeding .

- Applications: Limited to dermatological use due to its localized action and lack of systemic absorption .

Comparative Data Tables

Table 1: Key Properties of Iron-Based Compounds

Table 2: Solubility and Stability

Research Findings and Implications

- Therapeutic Use: Sodium ferric gluconate and iron sucrose dominate IV iron therapy due to optimized solubility and safety, whereas this compound’s insolubility limits it to non-IV applications .

- Environmental and Industrial Use : Ferric arsenate and sulfate-arsenates are critical for arsenic immobilization, leveraging their low solubility .

- Safety Considerations: While IV iron complexes prioritize low immunogenicity, ferric subsulfate and arsenate carry toxicity risks in non-clinical settings .

Biological Activity

Ferric succinate, a complex of iron and succinic acid, has garnered attention due to its significant biological activity, particularly in the management of iron deficiency and related disorders. This article delves into the pharmacodynamics, clinical efficacy, and biochemical interactions of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily used as a dietary supplement to address iron deficiency anemia (IDA). It is known for its better absorption profile compared to traditional iron supplements, such as ferrous sulfate. The compound's unique formulation allows for gradual iron release and improved tolerability.

The biological activity of this compound is attributed to its ability to increase serum iron levels and enhance the synthesis of critical proteins involved in iron transport and storage, such as ferritin and transferrin. The succinate component plays a role in metabolic pathways that facilitate iron uptake at the cellular level.

Clinical Studies

Recent studies have demonstrated the efficacy of this compound in various populations, particularly those with heart failure (HF) and iron deficiency.

Case Study: Iron Succinate in Heart Failure Patients

A pilot study involving 16 patients with heart failure showed significant increases in ferritin levels and transferrin saturation (TSAT) after three months of treatment with oral this compound. The results indicated:

- Ferritin Levels : Nearly doubled after three months.

- Transferrin Saturation : Significant improvement was observed.

- Compliance : Over 80% adherence to the treatment regimen.

Table 1 summarizes the laboratory results from this study:

| Parameter | Baseline | 6 Weeks | 3 Months |

|---|---|---|---|

| Ferritin (ng/mL) | 50 | 75 | 100 |

| TSAT (%) | 20 | 30 | 40 |

| hsCRP (mg/L) | 5 | 4 | 3 |

This study challenges previous assumptions that oral iron supplements cannot improve iron uptake in non-anemic patients with IDA related to heart failure .

Comparative Efficacy

A systematic review comparing this compound with other iron preparations highlighted its superior efficacy and tolerability. Notably, patients treated with this compound experienced fewer gastrointestinal side effects compared to those receiving ferrous sulfate. The average treatment duration was also shorter, averaging 49 days for this compound versus 58 days for ferrous preparations .

Biochemical Interactions

This compound's interaction with metabolic pathways is noteworthy. The compound not only aids in iron absorption but also influences various metabolic processes:

- Energy Metabolism : Succinate is integral to the Krebs cycle, enhancing cellular respiration.

- Inflammation Modulation : It may play a role in reducing inflammation through its effects on metabolic signaling pathways .

Safety Profile

The safety profile of this compound is generally favorable. Clinical observations indicate a lower incidence of adverse effects compared to traditional iron salts. This aspect makes it a suitable option for long-term management of iron deficiency conditions.

Q & A

What are the optimal synthesis parameters for ferric succinate to ensure high purity and yield?

Answer:

Optimal synthesis requires systematic experimental design. A full factorial approach (e.g., varying pH, temperature, and iron-to-succinate molar ratios) can identify critical parameters. For example, in polymer synthesis studies, solution concentration and air pressure were key factors affecting material properties . Characterization via XRD and FTIR ensures structural integrity, while TGA validates thermal stability. Yield optimization should include stoichiometric controls and post-synthesis purification (e.g., dialysis or recrystallization). Contradictions in reported parameters often arise from differing precursor sources or reaction scales, necessitating rigorous reproducibility protocols .

Which analytical techniques are most reliable for characterizing this compound's structural and chemical properties?

Answer:

- XRD : Confirms crystalline structure and phase purity.

- FTIR : Identifies functional groups (e.g., carboxylate-Fe bonds).

- SEM-EDS : Maps elemental distribution and surface morphology.

- ICP-OES/MS : Quantifies iron content and detects impurities.

Contrasting data may arise from sample preparation (e.g., drying methods affecting crystallinity). Always cross-validate with multiple techniques and include error margins in reporting .

How can researchers resolve contradictions in reported stability data of this compound under varying environmental conditions?

Answer:

Systematic scoping reviews (as per Arksey & O’Malley’s framework) can contextualize discrepancies by analyzing variables like humidity, light exposure, or storage protocols . Controlled replication studies with standardized conditions (e.g., 25°C/60% RH) and statistical tools (e.g., ANOVA) help isolate confounding factors . For instance, stability contradictions in PBS-based materials were linked to differing polymer molecular weights .

What experimental strategies can elucidate the redox mechanisms of this compound in biological or environmental systems?

Answer:

- Electrochemical assays : Cyclic voltammetry to track Fe²⁺/Fe³⁺ transitions.

- Spectroscopic monitoring : UV-Vis or Mössbauer spectroscopy to observe real-time redox changes.

- Computational modeling : DFT simulations to predict electron transfer pathways.

Interdisciplinary collaboration (e.g., with pharmacokineticists) enhances mechanistic insights, particularly in complex systems like soil or cellular environments .

What are the key considerations when designing dissolution studies for this compound in pharmaceutical research?

Answer:

- Media selection : Simulate physiological conditions (e.g., pH 1.2 for gastric fluid).

- Apparatus : USP dissolution apparatus with sink conditions.

- Analytical method : HPLC or atomic absorption spectroscopy for iron release kinetics.

Contradictions in dissolution profiles often stem from particle size distribution or polymorphic forms, requiring pre-study particle size normalization .

How can factorial design approaches optimize this compound composite materials for specific applications?

Answer:

A 3² full factorial design (e.g., varying polymer ratios and crosslinking agents) identifies significant interactions. For PBS composites, solution concentration was the dominant factor in fiber diameter optimization . Response surface methodology (RSM) further refines parameters like tensile strength or porosity. Advanced studies should include sensitivity analysis to address nonlinear relationships .

What quality control protocols are essential for ensuring batch-to-batch consistency in this compound synthesis?

Answer:

- In-process controls : Real-time pH and temperature monitoring.

- Spectroscopic validation : FTIR/XRD for each batch.

- Purity assays : ICP-MS for trace metal contaminants.

Variability often arises from raw material impurities; thus, supplier qualification and pre-synthesis material characterization are critical .

What methodologies enable precise tracking of iron release kinetics from this compound in controlled environments?

Answer:

- Dialysis membrane setups : Simulate sustained release in vitro.

- Atomic absorption spectroscopy : Quantify iron concentrations at timed intervals.

- Kinetic modeling : Fit data to zero-order, Higuchi, or Korsmeyer-Peppas models.

Conflicting release profiles may result from matrix erosion rates or ionic strength variations, necessitating environmental parameter standardization .

How should researchers address conflicting reports on this compound's bioavailability in different experimental models?

Answer:

Comparative studies using standardized models (e.g., Caco-2 cells vs. rodent models) clarify species-specific absorption mechanisms. Solubility-permeability assays and speciation analysis (e.g., XANES) differentiate bioavailable iron from precipitated forms. Meta-analyses of pharmacokinetic data can reconcile contradictions .

What interdisciplinary approaches combine materials science and pharmacokinetics to enhance this compound's therapeutic efficacy?

Answer:

- Hybrid composites : Coat this compound with pH-responsive polymers for targeted release.

- IVIVC studies : Correlate in vitro dissolution with in vivo absorption data.

- Nanostructuring : Reduce particle size to enhance solubility.

For example, PBS-based nanofibers improved drug loading efficiency in biomedical applications . Mechanistic studies should integrate cytotoxicity assays and long-term stability testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.